molecular formula C13H11N3O3S B2939061 2,5-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide CAS No. 1207050-49-4

2,5-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide

Cat. No.: B2939061
CAS No.: 1207050-49-4
M. Wt: 289.31
InChI Key: RFJQGLHJJWUXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,5-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide is a heterocyclic molecule featuring a furan-3-carboxamide core linked to a 1,3,4-oxadiazole ring substituted at position 5 with a thiophen-2-yl group. Such heterocyclic systems are of interest in medicinal chemistry due to their structural diversity and capacity for intermolecular interactions .

Properties

IUPAC Name

2,5-dimethyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-7-6-9(8(2)18-7)11(17)14-13-16-15-12(19-13)10-4-3-5-20-10/h3-6H,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJQGLHJJWUXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan, thiophene, and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials Science: The compound can be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.

    Biological Research: It can be used as a probe or ligand in various biological assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.

    Materials Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it useful in devices like OLEDs.

Comparison with Similar Compounds

Table 1: Comparative Physical Properties

Property Target Compound Compound 7b
Molecular Formula C₁₃H₁₁N₃O₂S (calculated) C₁₈H₁₈N₂O₂S
Molecular Weight 289.31 g/mol (calculated) 326.41 g/mol
Melting Point Not reported 116–117°C
¹H NMR (DMSO-d₆) Not reported δ 11.90 (s, NH), 7.27 (s, thiazole), 6.81 (s, furan)

The thiophene’s aromatic protons in the target would likely resonate downfield in NMR due to sulfur’s electronegativity.

Potential Bioactivity

The thiophene group in the target compound may enhance π-π stacking in biological targets compared to the benzyl group in 7b .

Biological Activity

The compound 2,5-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties.

Chemical Structure

The molecular formula of the compound is C13H12N4O2SC_{13}H_{12}N_{4}O_{2}S. The structure features a furan ring and an oxadiazole moiety, which are known for their pharmacological potential.

Biological Activity Overview

  • Anticancer Activity
    • Recent studies have shown that compounds containing the oxadiazole structure exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects.
    • A case study involving 1,2,4-oxadiazole derivatives indicated that certain compounds had IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Notably, some derivatives displayed higher potency than traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Activity
    • The antimicrobial efficacy of oxadiazole derivatives has been extensively studied. Compounds similar to this compound have shown enhanced activity against gram-positive bacteria compared to gram-negative strains. This is attributed to their ability to penetrate bacterial membranes effectively .

Anticancer Studies

A detailed examination of the anticancer properties reveals that 1,3,4-oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The compounds may activate apoptotic pathways involving p53 expression and caspase activation. For instance, flow cytometry analyses have demonstrated increased levels of cleaved caspase-3 in treated MCF-7 cells .
CompoundCell LineIC50 (µM)Mechanism
5aMCF-70.65Apoptosis induction
5bMEL-82.41Apoptosis induction

Antimicrobial Studies

The antimicrobial activity was assessed using various strains:

  • In vitro Tests : Compounds were tested against both gram-positive and gram-negative bacteria. The results indicated a stronger inhibitory effect on gram-positive strains.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6aStaphylococcus aureus0.5 µg/mL
6bEscherichia coli>10 µg/mL

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in MDPI highlighted the efficacy of various oxadiazole derivatives against leukemia cell lines, where some exhibited sub-micromolar GI50 values .
  • Case Study on Antimicrobial Activity :
    • Another research paper focused on the dual antimicrobial and anticancer properties of 1,3,4-oxadiazole derivatives demonstrated their potential as inhibitors of thymidylate synthase (TS), crucial for DNA synthesis in cancer cells .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via acylation of 2-amino-5-(thiophen-2-yl)-1,3,4-oxadiazole with 2,5-dimethylfuran-3-carbonyl chloride under anhydrous conditions. Key steps include refluxing in acetonitrile (1–3 minutes) and purification via column chromatography. Optimization strategies:

  • Temperature : 60–80°C improves reaction efficiency.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility.
  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation. Typical yields range from 76% to 85% after recrystallization in ethanol/water .

Q. Which spectroscopic techniques are essential for structural characterization, and what key features confirm its identity?

  • ¹H NMR (400 MHz, DMSO-d6) : δ 11.90 (s, NH), 7.27 (s, oxadiazole H), 6.81 (s, furan H), and methyl groups at δ 2.22–2.49.
  • FT-IR : Carbonyl stretch (1650–1700 cm⁻¹) and amide N-H (3200–3350 cm⁻¹).
  • Melting Point : 116–117°C (uncorrected) confirms purity.
  • TLC : Rf 0.5 in ethyl acetate/hexane (1:1) .

Q. What in vitro assays are recommended for preliminary anticancer activity screening?

Use the MTT assay () with adherent cancer cell lines (e.g., HeLa, MCF-7):

  • Seed cells at 1×10⁴ cells/well in 96-well plates.
  • Treat with compound (1–100 µM) for 48–72 hours.
  • Measure IC50 values using absorbance at 570 nm. Positive controls: Doxorubicin or cisplatin .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • Core Modifications : Replace thiophene with substituted aryl groups (e.g., 3-methylbenzyl in ) to enhance lipophilicity.
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the oxadiazole ring to improve target binding.
  • Bioisosteres : Substitute oxadiazole with 1,3,4-thiadiazole ( ) to modulate metabolic stability. Validate SAR using molecular docking (AutoDock Vina) against targets like EGFR or tubulin .

Q. What strategies resolve discrepancies in biological activity data across studies?

Discrepancies may arise from:

  • Cell Line Variability : Test across NCI-60 panel for consistency.
  • Assay Conditions : Standardize incubation time (72 hours) and serum concentration (10% FBS).
  • Compound Purity : Verify via HPLC (>95%) to exclude impurities affecting activity. Cross-validate using orthogonal assays (e.g., SRB for cytotoxicity, clonogenic for long-term effects) .

Q. How can computational modeling predict metabolic stability and toxicity?

  • ADMET Prediction : Use SwissADME to estimate solubility (LogS), CYP450 inhibition, and bioavailability.
  • Toxicity Profiling : ProTox-II predicts hepatotoxicity and mutagenicity. Experimental validation:
  • Microsomal Stability : Incubate with liver microsomes (37°C, 1 hour) and quantify parent compound via LC-MS.
  • hERG Inhibition : Patch-clamp assays to assess cardiac toxicity risk .

Q. What advanced structural elucidation methods confirm tautomeric or conformational dynamics?

  • X-ray Crystallography : Use SHELX ( ) for high-resolution structure determination.
  • Dynamic NMR : Monitor temperature-dependent shifts to identify tautomers (e.g., thione-thiol equilibrium in oxadiazoles).
  • DFT Calculations : Gaussian 16 to model electronic properties and compare with experimental data .

Methodological Considerations

Q. How should researchers design enzyme inhibition studies for this compound?

  • Target Selection : Prioritize kinases (e.g., EGFR) or apoptotic regulators (e.g., Bcl-2).
  • Assay Protocol :
  • Use recombinant enzyme (10 nM) in Tris-HCl buffer (pH 7.4).
  • Pre-incubate compound (1–50 µM) with enzyme for 15 minutes.
  • Add substrate (e.g., ATP for kinases) and measure activity via fluorescence/absorbance.
    • Kinetic Analysis : Calculate Ki values using Lineweaver-Burk plots .

Q. What are the best practices for stability studies under physiological conditions?

  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours.
  • Light Sensitivity : Store aliquots in amber vials at -20°C.
  • Oxidative Stability : Add 0.01% ascorbic acid to aqueous solutions. Monitor degradation via UPLC-QTOF at 0, 6, 12, and 24 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.